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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of

2-hydroxybutanamide. It is intended to be a valuable resource for researchers, scientists, and

professionals involved in drug development and other scientific endeavors where this molecule

is of interest. This document covers its chemical and physical characteristics, synthesis,

reactivity, and its significant role as a scaffold in medicinal chemistry, particularly as a precursor

to Matrix Metalloproteinase (MMP) inhibitors.

Core Chemical and Physical Properties
2-Hydroxybutanamide, also known as 2-hydroxybutyramide, is an organic compound

featuring both a hydroxyl and an amide functional group on a butane backbone. Its chemical

structure lends it to a variety of chemical modifications, making it a versatile building block in

organic synthesis.[1][2]
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Property Value Source(s)

IUPAC Name 2-hydroxybutanamide [3]

Molecular Formula C4H9NO2 [3][4]

Molecular Weight 103.12 g/mol [3]

CAS Number 1113-58-2 [3][4]

Canonical SMILES CCC(C(=O)N)O [3]

InChIKey
UUXHICUVBOTXQS-

UHFFFAOYSA-N
[3]

Appearance Colorless liquid

Odor Faint, characteristic

Taste Slightly sweet

Physicochemical Data
While specific experimental data for some physical properties are not readily available in the

public domain, computed values and qualitative descriptions provide useful insights.
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Property Value Source(s)

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility
Soluble in water, ethanol, and

acetone

XLogP3 -0.6 [3][4]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Rotatable Bond Count 2 [4]

Exact Mass 103.063328530 Da [3][4]

Topological Polar Surface Area 63.3 Å² [3]

Spectroscopic Properties
Detailed experimental spectra for 2-hydroxybutanamide are not widely published. However,

based on its structure, the following spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data
-CH₃ (C4): A triplet around 0.9-1.0 ppm.

-CH₂- (C3): A multiplet (likely a quartet of doublets) around 1.6-1.8 ppm.

-CH- (C2): A multiplet (likely a triplet of doublets) around 4.0-4.2 ppm.

-OH: A broad singlet, with a chemical shift that can vary depending on solvent and

concentration.

-NH₂: Two broad singlets (or one broad singlet) for the amide protons, typically in the range

of 5.5-8.0 ppm.
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Expected ¹³C NMR Spectral Data
C4 (-CH₃): ~10-15 ppm

C3 (-CH₂-): ~25-30 ppm

C2 (-CH-OH): ~70-75 ppm

C1 (=O): ~175-180 ppm

Expected IR Spectral Data
O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.

N-H stretch (amide): Two bands (for primary amide) around 3100-3500 cm⁻¹.

C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

C=O stretch (amide I): A strong, sharp peak around 1640-1680 cm⁻¹.

N-H bend (amide II): A band around 1550-1640 cm⁻¹.

C-O stretch (hydroxyl): A band in the region of 1050-1150 cm⁻¹.

Synthesis and Reactivity
2-Hydroxybutanamide can be synthesized through various chemical and biocatalytic routes.

Its bifunctional nature, containing both a hydroxyl and an amide group, makes it a valuable

intermediate for further chemical modifications.[1]

Synthetic Pathways
Several methods for the synthesis of 2-hydroxybutanamide have been reported:

From 2-Hydroxybutanoic Acid: Direct amidation of the corresponding carboxylic acid is a

common approach.[1]

From 2-Bromobutanamide: Nucleophilic substitution of 2-bromobutanamide with a hydroxide

ion via an SN2 mechanism can yield 2-hydroxybutanamide.[1]
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Enantioselective Biocatalysis: The use of enzymes like nitrile hydratases can achieve high

stereoselectivity, which is crucial for pharmaceutical applications where specific enantiomers

are required.[1]

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical

outcome of the synthesis, leading to high diastereoselectivity.[1]

Synthetic Pathways to 2-Hydroxybutanamide
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Figure 1: Overview of synthetic routes to 2-hydroxybutanamide.

Experimental Protocols
Synthesis of 2-Hydroxybutanamide via Hydration of 2-
Hydroxybutanenitrile
This protocol is based on the catalytic hydration of a nitrile, a method known for its efficiency.

Materials:

2-hydroxybutanenitrile

Ruthenium catalyst, e.g., [RuCl₂(η³:η³-C₁₀H₁₆){PMe₂(OH)}]
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Deionized water

Inert atmosphere (Nitrogen or Argon)

Schlenk tube or similar sealed reaction vessel

Procedure:

In a Schlenk tube under an inert atmosphere, add 2-hydroxybutanenitrile.

Add deionized water to the reaction vessel.

Add the ruthenium catalyst (e.g., 1 mol%).

Seal the tube and stir the reaction mixture at a controlled temperature (e.g., 20-60°C) for 24-

72 hours.

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, the product can be isolated by solvent extraction and purified by column

chromatography or distillation.

Purity Validation by High-Performance Liquid
Chromatography (HPLC)
Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

Exemplary Gradient:
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Start with 5% B, hold for 2 minutes.

Linearly increase to 95% B over 10 minutes.

Hold at 95% B for 2 minutes.

Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Applications in Drug Development
2-Hydroxybutanamide and its derivatives are of significant interest in drug development,

primarily due to their role as chiral building blocks.[1]

N-Hydroxybutanamide Derivatives as Matrix
Metalloproteinase (MMP) Inhibitors
Derivatives of 2-hydroxybutanamide, particularly N-hydroxybutanamides, have been identified

as potent inhibitors of Matrix Metalloproteinases (MMPs).[1][5] MMPs are a family of zinc-

dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1]

Dysregulation of MMP activity is implicated in numerous pathological conditions, including

cancer.[1][5]

The hydroxamic acid moiety (-C(=O)NHOH), which can be synthesized from the 2-
hydroxybutanamide core, acts as a zinc-binding group within the active site of MMPs, leading

to their inhibition.[1]

Role in Cancer Therapy
MMPs play a crucial role in multiple stages of cancer progression, including tumor growth,

invasion, and metastasis.[6] By degrading the ECM, MMPs facilitate the invasion of cancer

cells into surrounding tissues and the vasculature.[7] They are also involved in angiogenesis,

the formation of new blood vessels that supply tumors with nutrients.[4]

Inhibition of MMPs by N-hydroxybutanamide derivatives has shown promise in preclinical

studies. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide
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demonstrated inhibition of MMP-2, MMP-9, and MMP-14 and exhibited both antitumor and

antimetastatic effects in a mouse model of melanoma.[5]

Role of MMPs in Cancer Progression and Inhibition by N-Hydroxybutanamide Derivatives
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Figure 2: Signaling pathway of MMPs in cancer and the inhibitory action of N-

hydroxybutanamide derivatives.

Safety and Toxicology
2-Hydroxybutanamide is classified with the following GHS hazards:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment

such as gloves, safety glasses, and a lab coat, should be followed when handling this

compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
2-Hydroxybutanamide is a functionally rich molecule with significant potential as a building

block in organic synthesis, particularly for the development of novel therapeutics. Its derivatives

have demonstrated promising activity as MMP inhibitors, a class of enzymes deeply involved in

the pathology of cancer. This guide provides a foundational understanding of its properties,

synthesis, and applications, intended to support further research and development in this area.

While some experimental physical data remains elusive, the provided information offers a

robust starting point for scientists and researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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